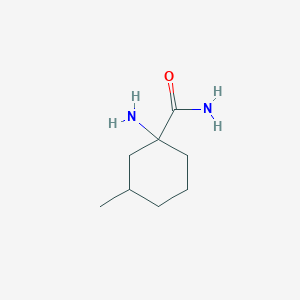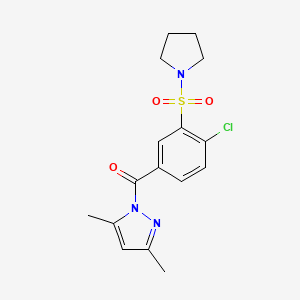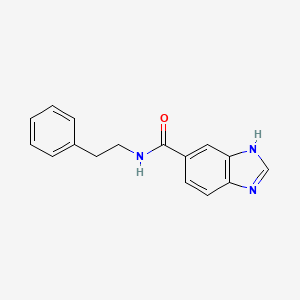![molecular formula C20H18ClN3O4S3 B12126636 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide](/img/structure/B12126636.png)
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide is a complex organic compound with a molecular formula of C20H18ClN3O4S3 and a molecular weight of 496.023 Da This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a phenylsulfonyl butanehydrazide moiety
Preparation Methods
The synthesis of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide typically involves multiple steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with phenylsulfonyl butanehydrazide under appropriate conditions .
Chemical Reactions Analysis
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new derivatives
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s biological activity is also influenced by the presence of the chlorobenzylidene and phenylsulfonyl groups, which can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide include:
2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: This compound shares the thiazolidinone ring and chlorobenzylidene group but differs in the side chain.
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: Similar in structure but with an acetic acid moiety instead of the phenylsulfonyl butanehydrazide group.
The uniqueness of 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N’-(phenylsulfonyl)butanehydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O4S3 |
|---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanehydrazide |
InChI |
InChI=1S/C20H18ClN3O4S3/c21-16-10-5-4-7-14(16)13-17-19(26)24(20(29)30-17)12-6-11-18(25)22-23-31(27,28)15-8-2-1-3-9-15/h1-5,7-10,13,23H,6,11-12H2,(H,22,25)/b17-13- |
InChI Key |
PETTVNVYQMPXLU-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)





![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)



